

Application Notes and Protocols for Fluoroshield in Confocal Microscopy

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Compound of Interest

Compound Name: Fluoroshield

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **Fluoroshield™**, an aqueous mounting medium designed to preserve the fluorescence of stained cells and tissues for confocal microscopy. This document outlines the properties of **Fluoroshield™**, detailed protocols for its application, and key considerations for optimal results.

Introduction to Fluoroshield™

Fluoroshield™ is a ready-to-use, aqueous mounting medium formulated to prevent the rapid photobleaching of a wide range of fluorescent dyes, making it an ideal choice for demanding imaging applications such as confocal microscopy.^[1] Its unique formulation helps to retain fluorescent signals during prolonged imaging sessions and allows for long-term storage of mounted specimens. **Fluoroshield™** is available in several formulations, including with the nuclear counterstain 4',6-diamidino-2-phenylindole (DAPI) or other anti-fading agents like 1,4-diazabicyclo[2.2.2]octane (DABCO).^{[2][3]} An important feature is that it does not contain phenylenediamine, which can quench the fluorescence of certain dyes like Cy® dyes, R-phycoerythrin (R-PE), phycocyanin (PC), and allophycocyanin (APC).^{[1][3][4][5][6][7]}

Quantitative Data and Specifications

The following table summarizes the key quantitative properties of **Fluoroshield™** mounting medium.

Property	Value	Source
Refractive Index (in solution)	1.364 ± 0.002	[4] [6] [8]
pH Range	7.8 - 8.3	
Storage Temperature	2-8°C	[1] [2] [3] [4] [5]
Form	Liquid	[5]
Solubility	Water soluble	

Compatible Fluorochromes

Fluoroshield™ is compatible with a broad spectrum of commonly used fluorochromes in confocal microscopy. Its formulation is specifically designed to prevent the rapid photobleaching of these dyes.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Fluorochrome Class	Examples
Cyanine Dyes	Cy2, Cy3, Cy5
Alexa Fluor™ Dyes	Alexa Fluor™ 488, Alexa Fluor™ 594
Traditional Dyes	FITC, Texas Red®, Tetramethylrhodamine
Fluorescent Proteins	Green Fluorescent Protein (GFP)
Phycobiliproteins	R-phycoerythrin (R-PE), Phycocyanin (PC), Allophycocyanin (APC)
Other Dyes	AMCA

Note: Formulations of **Fluoroshield™** containing p-phenylenediamine (PPD) are not suitable for use with Cy® dyes, R-PE, PC, or APC.

Experimental Protocols

Standard Mounting Protocol for Adherent Cells or Tissue Sections

This protocol describes the standard procedure for mounting immunofluorescently labeled adherent cells grown on coverslips or tissue sections on microscope slides.

Materials:

- **Fluoroshield™** Mounting Medium (with or without DAPI)
- Microscope slides and coverslips
- Stained specimen (on slide or coverslip)
- Distilled or deionized water
- Pipette or dropper
- Lint-free wipes or paper towels
- Nail polish or sealant (optional, for long-term storage)

Procedure:

- **Equilibration:** Bring the **Fluoroshield™** vial to room temperature before use.[\[1\]](#)[\[4\]](#)
- **Rinsing:** Gently rinse the slide or coverslip containing the stained specimen with distilled or deionized water to remove any residual buffers.[\[1\]](#)[\[4\]](#)
- **Excess Water Removal:** Carefully touch the edges of the slide or coverslip to a lint-free wipe to wick away excess water.[\[1\]](#)[\[4\]](#) Place the slide on a flat, level surface, protected from light.[\[1\]](#)
- **Dispensing **Fluoroshield™**:** Invert the **Fluoroshield™** vial to remove any air bubbles from the dropper tip.[\[1\]](#)[\[4\]](#) Apply 1-4 drops of the mounting medium directly onto the specimen.[\[1\]](#)[\[4\]](#)
- **Spreading:** Gently tilt the slide back and forth to allow the medium to spread evenly over the specimen. Avoid touching the specimen with the pipette tip.[\[6\]](#)

- Incubation: Let the slide stand at room temperature for approximately 3-5 minutes in the dark.[\[1\]](#)[\[4\]](#)
- Applying Coverslip: Carefully lower a clean coverslip onto the specimen at an angle to avoid trapping air bubbles.[\[1\]](#)[\[4\]](#)
- Removing Excess Medium: If necessary, gently press the coverslip with a kimwipe to remove excess mounting medium.[\[1\]](#)[\[2\]](#)
- Visualization: The specimen is now ready for visualization under a confocal microscope.[\[1\]](#)
- Sealing (Optional): For long-term storage, the edges of the coverslip can be sealed with nail polish or a commercial sealant.[\[1\]](#) This is recommended to prevent the medium from drying out and to avoid the formation of air bubbles.[\[1\]](#)
- Storage: For long-term preservation of the fluorescent signal, store the slides flat and protected from light at 2-8°C.[\[1\]](#)[\[4\]](#)

Protocol for Fluoroshield™ with DAPI

When using **Fluoroshield™** with DAPI, the mounting medium also serves as the nuclear counterstain. DAPI is excited by ultraviolet light (around 360 nm) and emits blue fluorescence (around 460 nm).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[9\]](#) The protocol is the same as the standard mounting protocol. The DAPI will stain the cell nuclei during the 5-minute incubation period. It is important to note that DAPI can also stain RNA.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)

Removal of Coverslip

If restaining or other procedures are required, the coverslip can be removed after mounting with **Fluoroshield™**.

Procedure:

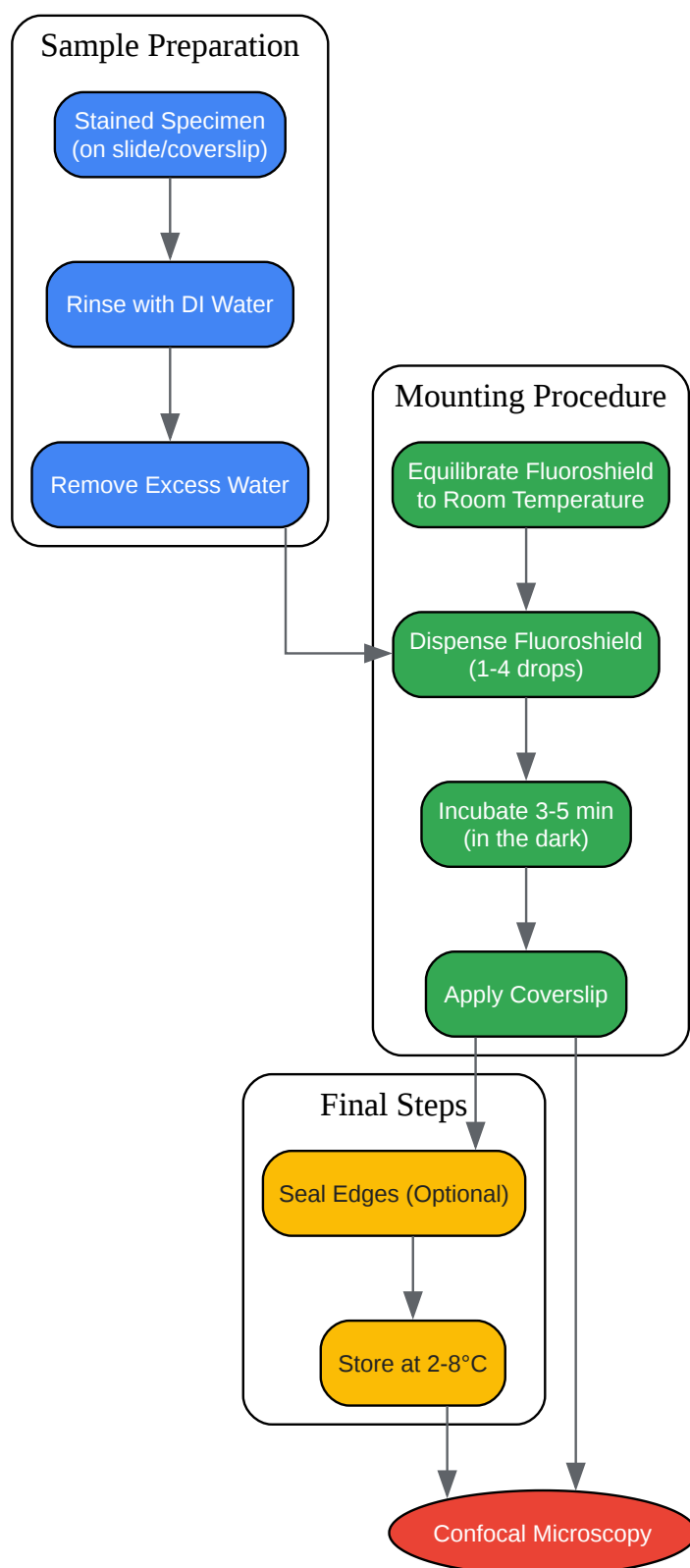
- If the coverslip is sealed, carefully remove the sealant with a razor blade.
- Soak the slide in warm (37°C) distilled or deionized water for a few minutes.[\[4\]](#)[\[9\]](#)
- Gently and slowly try to move the coverslip.[\[4\]](#)[\[9\]](#)

- If the coverslip does not move easily, continue soaking for a few more minutes.[\[4\]](#)[\[9\]](#)
- Once the coverslip is removed, rinse the slide several times with warm water to completely remove the mounting medium.[\[4\]](#)[\[9\]](#) The slide can then be re-mounted.[\[4\]](#)[\[9\]](#)

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for mounting a specimen using **Fluoroshield™** for confocal microscopy.



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Caption: Workflow for mounting specimens with **Fluoroshield**.

Troubleshooting and Key Considerations

- Air Bubbles: To avoid air bubbles, apply the coverslip at an angle and avoid trapping air.^[1] If a coverslip is not used or sealed, air bubbles may appear after a few days.^[1]
- Freezing: Do not freeze **Fluoroshield™**, as it may affect its performance.^{[1][2][3][4][5]} If accidentally frozen, allow it to thaw completely and mix well by inverting the vial. If any precipitate is observed, the product may not be suitable for use.
- Photobleaching: While **Fluoroshield™** significantly reduces photobleaching, it is still advisable to minimize light exposure to the sample, especially during long imaging sessions.
- Refractive Index Mismatch: The refractive index of **Fluoroshield™** in solution is approximately 1.364.^{[4][6][8]} As the aqueous medium dries, the refractive index is expected to increase.^{[4][6][9]} For high-resolution imaging, consider the refractive index of your immersion oil and coverslip to minimize optical aberrations.
- Fatty Tissues: Some formulations may encounter issues with frozen tissues that have a high fat content.^[4]
- For Research Use Only: **Fluoroshield™** is intended for research use only and not for diagnostic or therapeutic procedures.^{[1][5]}

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